(8-Bromooctyl)cyclopropane is a cyclopropane derivative characterized by the molecular formula CHBr, with a molecular weight of 233.2 g/mol. It is noted for its unique chemical and biological properties, which have garnered interest in various scientific fields. The compound features a bromine atom attached to an octyl group, which is further linked to a cyclopropane ring. Its synthesis was first reported in 2008, marking its entry into chemical research as a compound of potential significance in organic chemistry and medicinal applications.
The compound is classified under cyclopropanes, a category of cyclic hydrocarbons with the general formula CH. Cyclopropanes are known for their unique structural properties and reactivity due to the strain in their three-membered ring. (8-Bromooctyl)cyclopropane, specifically, is categorized as an alkyl bromide due to the presence of the bromine substituent.
The synthesis of (8-bromooctyl)cyclopropane involves a radical-mediated cyclopropanation reaction. The primary method utilizes 1-bromo-8-iodooctane as a starting material, which is reacted with diiodomethane in the presence of copper(I) thiophene-2-carboxylate and methanol. This method allows for the formation of the cyclopropane ring while introducing the bromine atom at the appropriate position on the octyl chain.
The reaction proceeds through a radical mechanism, where the formation of radicals facilitates the closure of the cyclopropane ring. Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of (8-bromooctyl)cyclopropane features a three-membered cyclopropane ring bonded to an octyl group with a bromine substituent on the eighth carbon. This configuration introduces steric strain typical of cyclopropanes while allowing for various conformational possibilities.
(8-Bromooctyl)cyclopropane exhibits reactivity characteristic of both alkyl bromides and cyclopropanes. It can undergo nucleophilic substitution reactions due to the presence of the bromine atom, making it useful in further synthetic applications. Additionally, it may participate in elimination reactions under strong basic conditions.
The compound's reactivity can be influenced by factors such as solvent choice and temperature, which affect both reaction rates and product distributions.
In biological contexts, (8-bromooctyl)cyclopropane has shown potential anti-cancer activity by acting as an inhibitor of histone deacetylase enzymes. This inhibition leads to alterations in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.
The compound also displays anti-inflammatory properties by inhibiting cytokines such as interleukin-6 and tumor necrosis factor-alpha, suggesting its utility in therapeutic applications beyond oncology.
(8-Bromooctyl)cyclopropane is primarily characterized by its reactivity as an alkyl bromide and its inherent strain as a cyclopropane derivative. It reacts with strong bases and reducing agents, which can lead to various synthetic transformations.
(8-Bromooctyl)cyclopropane has several scientific applications:
(8-Bromooctyl)cyclopropane is a specialized organic compound featuring a cyclopropane ring linked to an 8-carbon bromoalkyl chain. This hybrid structure combines the inherent ring strain (≈27 kcal/mol) and unique stereoelectronic properties of the cyclopropane moiety with the transformative reactivity of the terminal bromine atom. As a bifunctional intermediate, it enables precise molecular assembly in pharmaceutical synthesis, polymer chemistry, and materials science, leveraging both the cyclopropane’s rigidity and the alkyl halide’s versatility [7].
The cyclopropane ring—a three-membered carbon ring with C–C–C bond angles of 60°—imposes significant angle strain and bent bonds, resulting in high reactivity. In (8-bromooctyl)cyclopropane, this ring connects to an octyl chain at position 1 (or equivalent), with bromine at the terminal carbon (C8). The systematic IUPAC name is (8-Bromooctyl)cyclopropane, though it may be abbreviated based on context. Its structure is defined by:
Table 1: Fundamental Properties of (8-Bromooctyl)cyclopropane
Property | Value |
---|---|
CAS Registry Number | 1595840-92-8 (analog) |
Molecular Formula | C₁₁H₂₁Br |
Molecular Weight | 233.19 g/mol |
SMILES Notation | BrCCCCCCCCC1CC1 |
Key Functional Groups | Cyclopropyl, Bromoalkyl |
The cyclopropyl group’s sp³-hybridized carbons exhibit partial π-character due to bond bending, enhancing its capacity for ring-opening reactions or acting as a bioisostere for alkenes/peptide bonds in drug design [7].
The terminal bromine in (8-bromooctyl)cyclopropane serves as a linchpin for diverse transformations:
The bromoalkyl-cyclopropane duality allows sequential modular synthesis:
Step 1: Cyclopropane ring functionalization (e.g., hydrogenation, oxidation) Step 2: Bromide displacement (e.g., with nucleophiles) Example: (8-Bromooctyl)cyclopropane + NaN₃ → (8-Azidooctyl)cyclopropane (click chemistry precursor)
Pharmaceutical Intermediates
Table 2: Pharmaceutical Intermediates Derived from Bromoalkyl-Cyclopropanes
Target Drug | Role of Intermediate | Biological Action |
---|---|---|
Semaglutide | Fatty acid side-chain linker | GLP-1 agonist half-life extension |
Linagliptin | Purine core functionalization | DPP-4 inhibition |
MK0952 | Stereoselective cyclopropane synthesis | PDE-IV inhibition |
Material Science Applications
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3